4-(Pyridin-3-yl)thiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-yl)thiophene-3-carbaldehyde is a heterocyclic compound that features both a pyridine ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)thiophene-3-carbaldehyde typically involves the reaction of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is often carried out under basic conditions, using reagents such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)thiophene-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: 4-(Pyridin-3-yl)thiophene-3-carboxylic acid.
Reduction: 4-(Pyridin-3-yl)thiophene-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Pyridin-3-yl)thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)thiophene-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-3-yl)thiophene-2-carbaldehyde
- 4-(Pyridin-2-yl)thiophene-3-carbaldehyde
- 4-(Pyridin-4-yl)thiophene-3-carbaldehyde
Uniqueness
4-(Pyridin-3-yl)thiophene-3-carbaldehyde is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H7NOS |
---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
4-pyridin-3-ylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-5-9-6-13-7-10(9)8-2-1-3-11-4-8/h1-7H |
InChI Key |
YUDVRALHWWORAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.